

DNDI-6174: Application Notes and Protocols for Oral Formulation Development

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Compound of Interest

Compound Name: **DNDI-6174**

Cat. No.: **B12381577**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of an oral formulation for **DNDI-6174**, a promising preclinical candidate for the treatment of visceral and cutaneous leishmaniasis. The information is compiled from published preclinical data and general knowledge of oral drug formulation development.

Introduction to DNDI-6174

DNDI-6174 is a novel pyrrolopyrimidine derivative that has demonstrated potent activity against various *Leishmania* species.^{[1][2][3]} It is an orally active compound that targets the *Leishmania* cytochrome bc1 (complex III) of the mitochondrial electron transport chain, a novel mechanism of action within the Drugs for Neglected Diseases initiative (DNDI)'s leishmaniasis portfolio.^[1] Preclinical studies in both mouse and hamster models of visceral leishmaniasis have shown significant efficacy in reducing parasite burden.^{[1][3]} The development of a stable, oral tablet formulation is a key objective to provide a patient-friendly treatment regimen.

Physicochemical Properties of DNDI-6174

Understanding the physicochemical properties of a drug candidate is crucial for designing an effective oral dosage form. **DNDI-6174** has been characterized as having a relatively low molecular weight and moderate lipophilicity.^[1] A hydrobromide (HBr) salt was selected for development due to its favorable solubility, scalability, and manufacturability properties.

Table 1: Physicochemical and Permeability Properties of **DNDI-6174**[[1](#)]

Property	Value
Molecular Weight	Low
Lipophilicity (logP)	Moderate
Solubility	Low in physiologically relevant media
Permeability (Caco-2)	High
Efflux Ratio	~1.0

Note: Specific quantitative values for molecular weight, logP, and solubility are not publicly available.

Oral Formulation Development

Prototypes of 5 mg and 50 mg tablets have been developed and subjected to stability testing. [4] While the exact composition of the final tablet formulation is proprietary, a general protocol for the development of an immediate-release tablet is outlined below.

General Protocol for Oral Tablet Formulation

- Excipient Compatibility Studies:
 - Binary mixtures of **DNDI-6174** (HBr salt) with various commonly used pharmaceutical excipients (e.g., diluents, binders, disintegrants, lubricants) are prepared.
 - These mixtures are stored under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period.
 - Samples are analyzed at regular intervals using techniques like High-Performance Liquid Chromatography (HPLC) to detect any degradation of the active pharmaceutical ingredient (API), thus ensuring the compatibility of the chosen excipients.
- Granulation (if required):

- Wet or dry granulation methods can be employed to improve the flow and compression properties of the powder blend.
- Wet Granulation: The API and intragranular excipients are blended, followed by the addition of a binder solution. The wet mass is then screened, dried, and milled.
- Dry Granulation (Roller Compaction): The API and excipients are blended and compressed between rollers to form a ribbon, which is then milled into granules.
- Blending:
 - The granules (or the API if direct compression is used) are blended with extragranular excipients, including a lubricant, to achieve a uniform mixture.
- Compression:
 - The final blend is compressed into tablets of the desired weight, hardness, and thickness using a tablet press.
- Coating (optional):
 - A film coating can be applied to improve stability, mask taste, or aid in identification.

Table 2: Representative Excipients for Oral Tablet Formulation

Excipient Class	Example
Diluent	Microcrystalline Cellulose, Lactose Monohydrate
Binder	Povidone, Hydroxypropyl Cellulose
Disintegrant	Croscarmellose Sodium, Sodium Starch Glycolate
Lubricant	Magnesium Stearate
Glidant	Colloidal Silicon Dioxide

Experimental Protocols

In Vitro Anti-leishmanial Activity Assay

This protocol is adapted from published studies on **DNDI-6174**.[\[1\]](#)

- Parasite Culture: *Leishmania donovani* amastigotes are cultured in a suitable medium.
- Assay Plate Preparation: Serially diluted **DNDI-6174** is added to 384-well plates.
- Parasite Inoculation: Amastigotes are added to the wells containing the test compound.
- Incubation: Plates are incubated for 72 hours at 37°C.
- Quantification of Parasite Viability: A resazurin-based reagent is added to each well, and after a further incubation period, fluorescence is measured to determine the number of viable parasites.
- Data Analysis: The half-maximal effective concentration (EC50) is calculated from the dose-response curves.

Table 3: In Vitro Activity of **DNDI-6174** against *Leishmania* Species[\[3\]](#)

Leishmania Species	EC50 Range (nM)
<i>L. donovani</i>	40 - 210
<i>L. infantum</i>	40 - 210

In Vivo Efficacy Study in a Mouse Model of Visceral Leishmaniasis

This protocol is based on the preclinical evaluation of **DNDI-6174**.[\[1\]](#)

- Animal Model: Female BALB/c mice are infected intravenously with *L. donovani* amastigotes.
- Treatment Groups: Mice are randomized into vehicle control and **DNDI-6174** treatment groups.

- Drug Administration: **DNDI-6174** is administered orally (e.g., by gavage) once or twice daily for a specified duration (e.g., 5 or 10 days).
- Assessment of Parasite Burden: At the end of the treatment period, mice are euthanized, and the liver and spleen are collected. The parasite burden in these organs is determined by microscopic examination of Giemsa-stained tissue smears (Leishman-Donovan Units) or by quantitative PCR.
- Data Analysis: The percentage reduction in parasite burden in the treated groups is calculated relative to the vehicle control group.

Table 4: In Vivo Efficacy of **DNDI-6174** in a Mouse Model of Visceral Leishmaniasis[1][3]

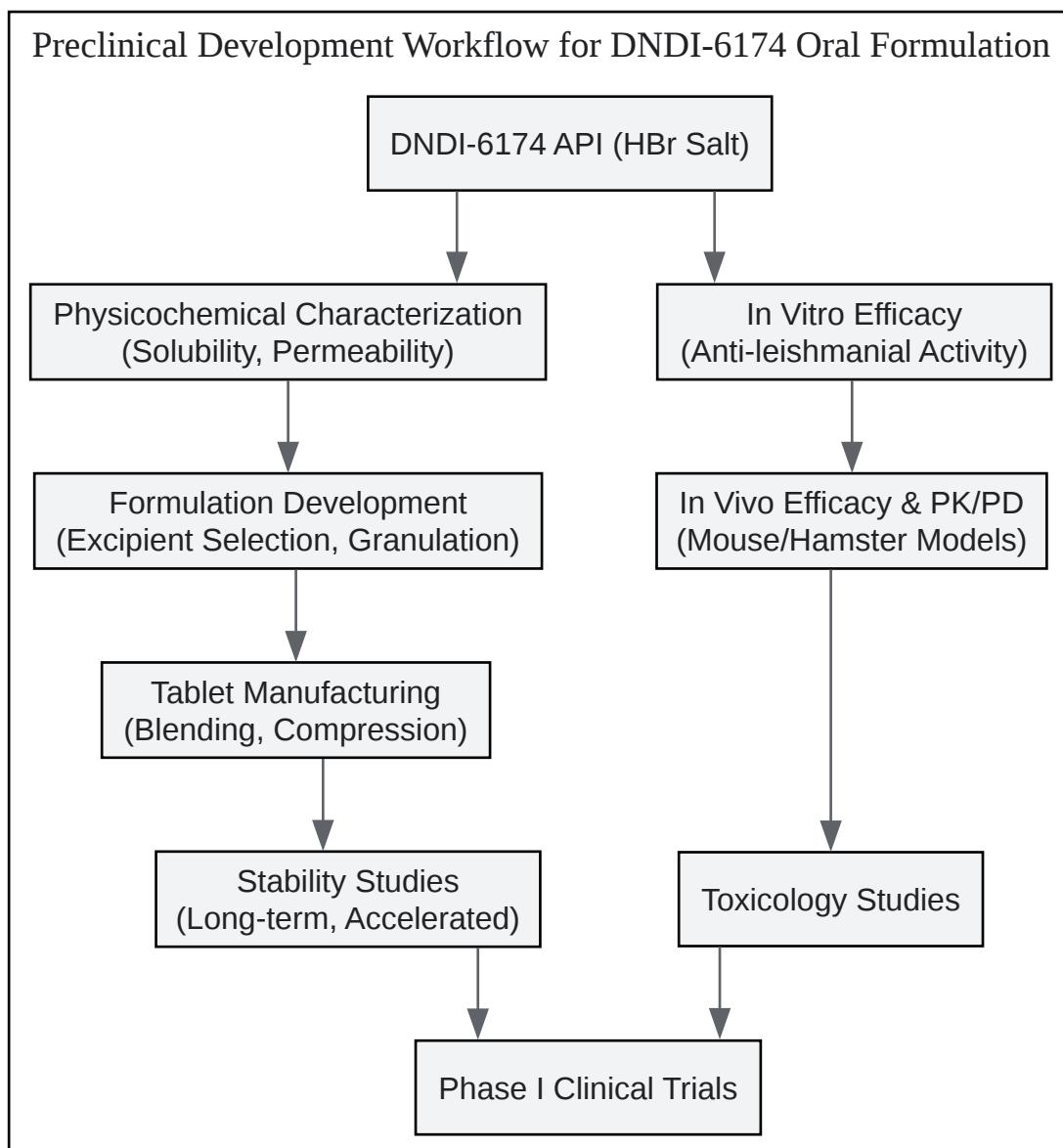
Dose Regimen	Duration	% Reduction in Liver Parasite Burden
25 mg/kg once daily (qd)	5 days	>98%
12.5 mg/kg twice daily (bid)	5 days	>98%
6.25 mg/kg twice daily (bid)	10 days	>98%

Stability Testing of Oral Tablet Formulation

This protocol follows general pharmaceutical guidelines.

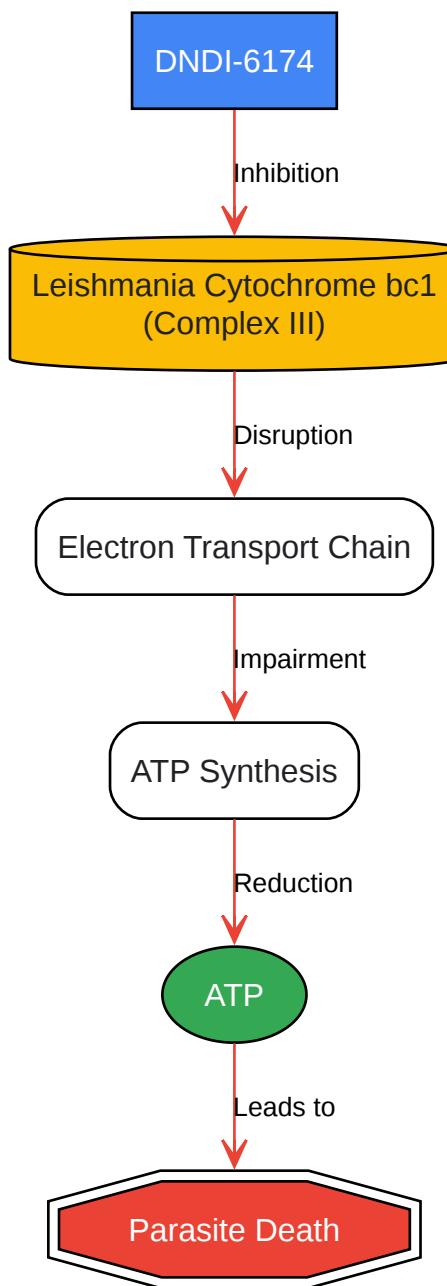
- Sample Storage: The 5 mg and 50 mg **DNDI-6174** tablets are stored under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) stability conditions.
- Time Points: Samples are pulled at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 3, 6 months for accelerated).
- Analysis: At each time point, the tablets are tested for appearance, assay of **DNDI-6174**, content of degradation products, dissolution, and water content.
- Results: The tablet formulation has been shown to be stable for at least 12 months under long-term conditions and for 6 months under accelerated conditions.[4]

Visualizations



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Caption: Preclinical development workflow for an oral formulation of **DNDI-6174**.

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Caption: Mechanism of action of **DNDI-6174** in Leishmania.

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References

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